Camostat Offers Oral Bioavailability: A Decisive In Vivo Advantage Over the More Potent Intravenous Nafamostat
Camostat is clinically formulated for oral administration, achieving quantifiable systemic exposure to its active metabolite FOY-251, which inhibits TMPRSS2 [1]. Nafamostat, despite exhibiting superior in vitro TMPRSS2 inhibitory potency (IC50 = 0.27 nM vs. Camostat's 6.2 nM), is restricted to intravenous administration, which precludes its use in long-term or oral dosing models [1], [2]. This fundamental difference in route of administration makes Camostat the only clinically viable oral TMPRSS2 inhibitor in this comparator set.
| Evidence Dimension | Route of Administration and In Vivo Feasibility |
|---|---|
| Target Compound Data | Oral bioavailability; active metabolite FOY-251 detectable in plasma after oral dosing |
| Comparator Or Baseline | Nafamostat: No oral bioavailability; requires intravenous administration |
| Quantified Difference | Oral vs. Intravenous only (qualitative difference in route, but quantitative in IC50: Nafamostat IC50 = 0.27 nM vs. Camostat IC50 = 6.2 nM on TMPRSS2) [2] |
| Conditions | Human clinical use; recombinant TMPRSS2 enzymatic assay for IC50 comparison |
Why This Matters
For researchers requiring chronic dosing or oral gavage in animal models, Camostat is the only feasible option; Nafamostat necessitates continuous infusion or repeated injections.
- [1] PMC12037250. Table 2: Properties of Camostat and Nafamostat. Route of administration: Oral vs. Intravenous. View Source
- [2] Shrimp JH, et al. An Enzymatic TMPRSS2 Assay. bioRxiv 2020. Rank order potency: nafamostat (0.27 nM), camostat (6.2 nM). View Source
